2-Amino-6-chlorobenzoic acid hydrochloride
Overview
Description
2-Amino-6-chlorobenzoic acid hydrochloride is a useful research compound. Its molecular formula is C7H7Cl2NO2 and its molecular weight is 208.04 g/mol. The purity is usually 95%.
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Scientific Research Applications
Bioremediation : Aminobacter sp. MSH1 uses chlorobenzoic acid derivatives as a carbon, nitrogen, and energy source, suggesting potential applications in groundwater bioremediation for drinking water treatment plants (Raes et al., 2019).
Photodecomposition Studies : Studies on the ultraviolet irradiation of chlorobenzoic acids, including their conversion to hydroxybenzoic acids, indicate potential applications in environmental remediation and understanding photodecomposition processes (Crosby & Leitis, 1969).
Solubility and Thermodynamics : Research on the solubility of chlorobenzoic acid derivatives in various solvents and their thermodynamic properties is crucial for optimizing purification processes in chemical industries (Li et al., 2017).
Pharmaceutical Analysis : Chlorobenzoic acid derivatives are used in methods for determining pharmaceutical compounds, such as the determination of chloroprocaine hydrochloride and its degradation products, highlighting their relevance in pharmaceutical analytics (Menon, Norris, & Webster, 1984).
Synthesis of Metal Complexes : Chlorobenzoic acid derivatives are involved in the synthesis of Schiff base ligands and their metal complexes, which have applications in antimicrobial activity and other fields of medicinal chemistry (El–Wahab, 2007).
Antimicrobial Research : Studies on the synthesis and evaluation of chlorobenzoic acid derivatives highlight their antimicrobial potential, which is crucial for developing new therapeutic agents (Mehta et al., 2013).
Properties
IUPAC Name |
2-amino-6-chlorobenzoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2.ClH/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3H,9H2,(H,10,11);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUWLJWGOWIKFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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